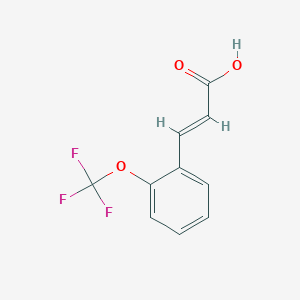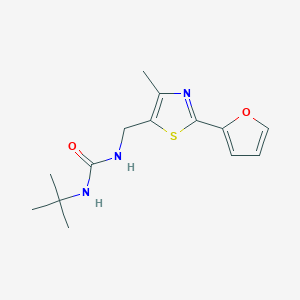
1-(tert-butyl)-3-((2-(furan-2-yl)-4-méthylthiazol-5-yl)méthyl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the thiazolylurea family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(Tert-butyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea is not yet fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and other disease processes.
Biochemical and physiological effects:
1-(Tert-butyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of various pro-inflammatory enzymes and cytokines. It has also been shown to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(Tert-butyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea in lab experiments is its well-documented biological activity. This makes it a useful tool for studying various disease processes and for developing new therapies. However, one limitation is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.
Orientations Futures
There are many potential future directions for research involving 1-(Tert-butyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the development of new anti-inflammatory and anti-cancer therapies. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
Méthodes De Synthèse
The synthesis of 1-(Tert-butyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea involves the reaction of 2-(furan-2-yl)-4-methylthiazol-5-ylmethylamine with tert-butyl isocyanate. This reaction is typically carried out in anhydrous conditions and requires the use of a suitable solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
- Le groupe tert-butyle (tBu) dans ce composé contribue à son activité antioxydante. Il peut piéger les radicaux libres, protégeant ainsi les cellules et les tissus des dommages oxydatifs .
Propriétés Antioxydantes et de Piégeage des Radicaux
Substituant Stabilisateur en Synthèse Organique
Propriétés
IUPAC Name |
1-tert-butyl-3-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-9-11(8-15-13(18)17-14(2,3)4)20-12(16-9)10-6-5-7-19-10/h5-7H,8H2,1-4H3,(H2,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEYZSCFASSXKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

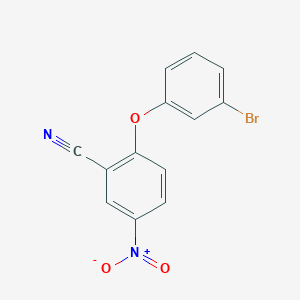
![Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2412405.png)
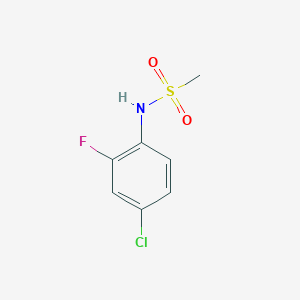
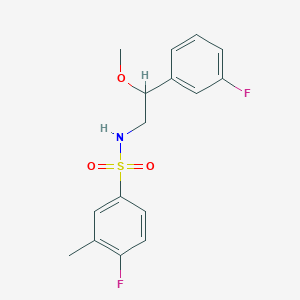
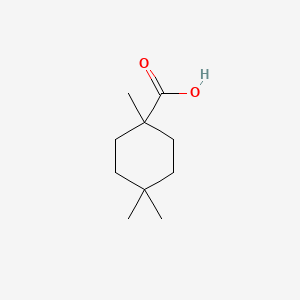
![3-allyl-8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412412.png)
![3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2412413.png)
![4-[(E)-(cycloheptylimino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2412414.png)


![4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2412418.png)
![(2',6'-Dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B2412421.png)

